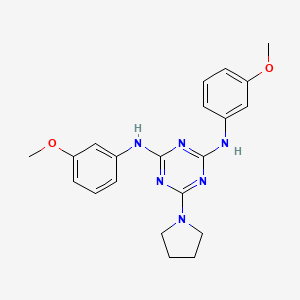

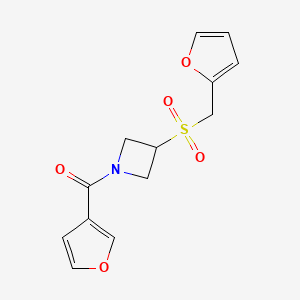

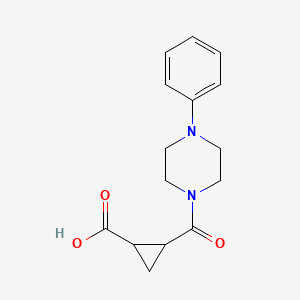

N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2,N4-bis(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) and is widely used in scientific research. It has been shown to have potential therapeutic applications in the treatment of various cancers, such as melanoma, pancreatic cancer, and colon cancer.

Applications De Recherche Scientifique

Extraction and Separation Technologies

- Selective Extraction of Americium(III): Certain derivatives of 1,3,5-triazine, such as BATPs (hydrophobic, tridentate nitrogen heterocyclic reagents), have been studied for their ability to selectively extract Americium(III) from europium(III) in nitric acid, showcasing their potential in nuclear waste management and rare earth element recovery (Hudson et al., 2006).

Advanced Materials Development

- Synthesis of Polyamides and Polyimides: Compounds based on similar molecular structures have been used to synthesize polyamides and polyimides with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for creating flexible films and coatings (Yang & Lin, 1995).

- Development of Aromatic Polyamides with s-Triazine Rings: Another study reported the synthesis of new polyamides containing s-triazine rings, which were found to be soluble in polar solvents and showed no weight loss below 360°C, indicating their potential in high-performance materials (Sagar et al., 2001).

Optoelectronics and OLED Applications

- Improvement in OLED Performance: Triazine compounds have been utilized as electron-transport layers in organic light-emitting diodes (OLEDs), demonstrating enhanced driving voltages and power conversion efficiencies. This highlights their role in advancing OLED technology (Matsushima et al., 2010).

Solar Energy Conversion

- Co-Sensitized Solar Cells: Derivatives of 1,3,5-triazine have been used as co-adsorbents in dye-sensitized solar cells (DSSCs), improving their overall conversion efficiency. This suggests their potential in enhancing the performance of solar cells (Wei et al., 2015).

Water Treatment and Environmental Applications

- Novel Nanofiltration Membranes: Research involving 1,3,5-triazine derivatives has led to the development of novel thin-film composite nanofiltration membranes, demonstrating enhanced water flux and dye rejection capabilities, indicating their use in water purification processes (Liu et al., 2012).

Propriétés

IUPAC Name |

2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-28-17-9-5-7-15(13-17)22-19-24-20(23-16-8-6-10-18(14-16)29-2)26-21(25-19)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIYZQKDUYYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

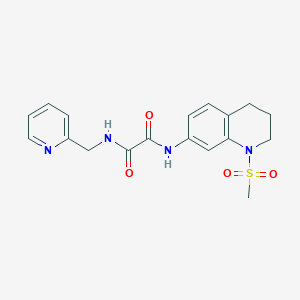

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)

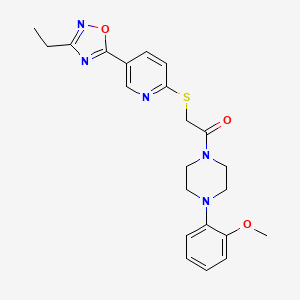

![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)